![molecular formula C20H18F3N3O2S B2712726 N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226442-14-3](/img/structure/B2712726.png)
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by A. Evren et al. (2019) explored the synthesis and biological evaluation of thiazole derivatives, including compounds similar to the one , revealing their potential as anticancer agents. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, highlighting the role of chemical modifications in enhancing anticancer activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antifungal and Antimicrobial Properties
Research by Firuze Diyar Altındağ et al. (2017) on novel imidazole derivatives designed to combat drug-resistant fungal infections demonstrates the importance of structural variation in achieving significant antifungal activity. This work also involved ADME prediction and molecular docking studies, indicating the compound's mode of action against fungal targets (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017).
Antioxidant Activity and Self-Assembly
The study on novel Co(II) and Cu(II) coordination complexes by K. Chkirate et al. (2019) explores the effect of hydrogen bonding on self-assembly processes and antioxidant activity. Such insights into coordination chemistry and antioxidant properties could be relevant for designing compounds with specific biological activities (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Antimicrobial and Antituberculosis Activity
The synthesis and biological evaluation of imidazole derivatives by Drashti G. Daraji et al. (2021) targeting the dihydropteroate synthase enzyme present another perspective on the antimicrobial potential of these compounds. The study includes an assessment of antibacterial activity against various strains, including resistant strains, underscoring the importance of novel compounds in tackling antibiotic resistance (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Complexation Behavior and Metal Binding
The synthesis and complexing properties studied by N. Cheriaa et al. (2008) on imidazolyl acetamido p-tert-butylcalix[4]arenes provide insights into the compound's ability to form complexes with various metal ions. Such properties are essential for understanding the potential applications of these compounds in medicinal chemistry and material science (Cheriaa, Abidi, & Vicens, 2008).
properties
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-13-3-5-14(6-4-13)17-11-25-19(29-12-18(27)24-2)26(17)15-7-9-16(10-8-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFACCXSDPGBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.